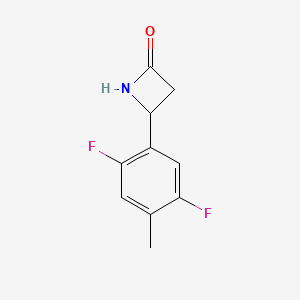
1-(2-Bromophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Bromophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid is a compound of significant interest in the fields of synthetic and pharmaceutical chemistry The presence of a cyclopropane ring, a bromophenyl group, and a hydroxymethyl group makes it a versatile molecule with unique structural and chemical properties
Vorbereitungsmethoden
The synthesis of 1-(2-Bromophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid typically involves multiple steps, starting with the formation of the cyclopropane ring. One common method involves the reaction of a suitable bromophenyl precursor with a cyclopropane-forming reagent under specific conditions. The hydroxymethyl group is then introduced through a subsequent reaction, often involving a hydroxylation step. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Analyse Chemischer Reaktionen
1-(2-Bromophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or other oxidized derivatives.
Reduction: The bromophenyl group can be reduced to a phenyl group under specific conditions.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(2-Bromophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying cyclopropane chemistry.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes involving cyclopropane-containing molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(2-Bromophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The cyclopropane ring’s strain and the presence of reactive functional groups contribute to its reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1-(2-Bromophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid can be compared with other cyclopropane-containing compounds, such as:
1-(2-Chlorophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid: Similar structure but with a chlorine atom instead of bromine.
1-(2-Fluorophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid: Similar structure but with a fluorine atom instead of bromine.
1-(2-Methylphenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid: Similar structure but with a methyl group instead of bromine. The uniqueness of this compound lies in the presence of the bromine atom, which imparts distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C11H11BrO3 |
|---|---|
Molekulargewicht |
271.11 g/mol |
IUPAC-Name |
1-(2-bromophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C11H11BrO3/c12-9-4-2-1-3-8(9)11(10(14)15)5-7(11)6-13/h1-4,7,13H,5-6H2,(H,14,15) |
InChI-Schlüssel |
JRKZKSZVYXLRJV-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C1(C2=CC=CC=C2Br)C(=O)O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


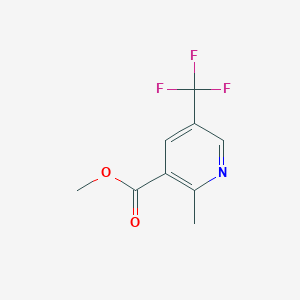
![5-Bromo-3-(bromomethyl)isothiazolo[5,4-b]pyridine](/img/structure/B13329815.png)


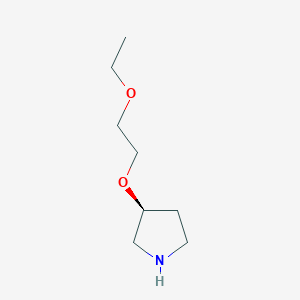
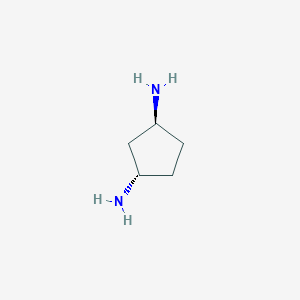
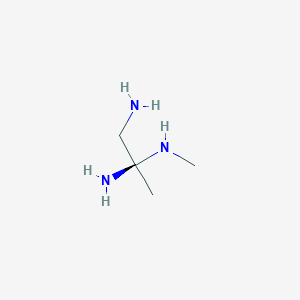
![7-Bromo-1-(2,2,2-trifluoroethyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one](/img/structure/B13329840.png)
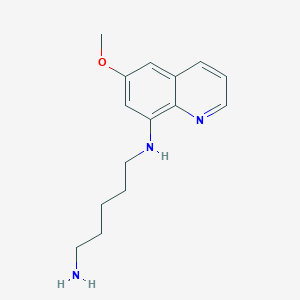
![2-[1-(Butylamino)ethyl]-5-fluorophenol](/img/structure/B13329861.png)
![(3AR,7aS)-octahydro-2H-pyrrolo[3,2-c]pyridin-2-one](/img/structure/B13329864.png)
